molecular formula C11H13BrO2 B13845573 Methyl 2-bromo-2-(4-ethylphenyl)acetate

Methyl 2-bromo-2-(4-ethylphenyl)acetate

Cat. No.: B13845573
M. Wt: 257.12 g/mol
InChI Key: GGNZZOLCVJMAPT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-ethylphenyl)acetate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl group at the para position and a bromomethyl ester group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(4-ethylphenyl)acetate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-(4-ethylphenyl)ethanol.

    Oxidation: Formation of 4-ethylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-2-(4-ethylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-ethylphenyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the ethyl group on the phenyl ring.

    Ethyl 2-bromo-2-(4-ethylphenyl)acetate: Similar but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-chloro-2-(4-ethylphenyl)acetate: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 2-bromo-2-(4-ethylphenyl)acetate is unique due to the combination of the bromine atom and the ethyl group on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these functional groups are advantageous.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 2-bromo-2-(4-ethylphenyl)acetate

InChI

InChI=1S/C11H13BrO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10H,3H2,1-2H3

InChI Key

GGNZZOLCVJMAPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)OC)Br

Origin of Product

United States

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